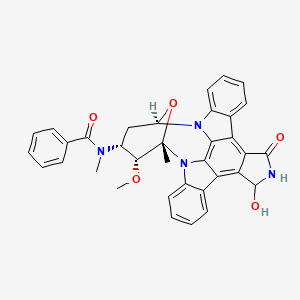

3-Hydroxy Midostaurin

Descripción

Significance as a Midostaurin (B1676583) Metabolite in Preclinical and Mechanistic Studies

Midostaurin undergoes extensive metabolism in the liver, primarily by the CYP3A4 enzyme, leading to the formation of two major active metabolites: CGP62221 (the O-desmethyl metabolite) and 3-Hydroxy Midostaurin (CGP52421). medchemexpress.comnih.gov Both of these metabolites, like the parent drug, are capable of inhibiting the FMS-like tyrosine kinase-3 (FLT3) in vitro. nih.gov

Preclinical investigations have been instrumental in characterizing the activity of this compound. Studies have shown that both the (R) and (S) enantiomers of this compound are potent kinase inhibitors. medchemexpress.commedchemexpress.com Specifically, they exhibit inhibitory activity against various kinases, including FLT3, c-Kit, and PDGFR. ontosight.ai The epimeric mixture of these metabolites has been found to significantly inhibit the proliferation of cell lines expressing certain mutations, such as Tel-PDGFRβ, KIT D816V, and FLT3-ITD. medchemexpress.commedchemexpress.com

Overview of its Role in Experimental Pharmacology

The role of this compound in experimental pharmacology is primarily centered on its activity as a kinase inhibitor and its contribution to the effects of midostaurin. medchemexpress.commedchemexpress.com Its ability to inhibit key signaling pathways makes it a compound of interest for researchers studying cancer and other diseases driven by aberrant kinase activity. ontosight.ai

Experimental studies have evaluated the effects of this compound on various cellular processes. For instance, research has investigated its impact on cell viability, tubulogenesis, and cellular morphology. wjpls.org One study found that (S)-3-Hydroxy Midostaurin exhibited a notable impact on these parameters when compared to a control and standard midostaurin treatment. wjpls.org Interestingly, while it showed potential for increased cell viability compared to midostaurin, it also led to a reduction in tubulogenesis. wjpls.org

The inhibitory activity of this compound against specific kinase mutations is a key area of investigation. For example, it has an IC50 value of approximately 132 nM for inhibiting FLT3 autophosphorylation in culture medium. medchemexpress.eu Both the (R) and (S) forms have shown IC50 values in the range of 200-400 nM against FLT3 internal tandem duplication (ITD) and D835Y mutants. medchemexpress.commedchemexpress.com These findings are significant for understanding its potential efficacy in cancers harboring these specific mutations. The compound is less selective but has been noted to be more cytotoxic than its parent compound, midostaurin. medchemexpress.eu

Research Findings on this compound

| Parameter | Finding | Citation |

| Metabolite Status | A major active metabolite of midostaurin, formed by the hepatic CYP3A4 enzyme. | medchemexpress.comnih.gov |

| Kinase Inhibition | Potent inhibitor of various protein kinases including FLT3, c-Kit, and PDGFR. | ontosight.ai |

| FLT3 Inhibition (in culture) | IC50 of approximately 132 nM for FLT3 autophosphorylation. | medchemexpress.eu |

| FLT3 Mutant Inhibition | IC50 values in the range of 200-400 nM against ITD and D835Y mutants for both (R) and (S) enantiomers. | medchemexpress.commedchemexpress.com |

| Cell Proliferation Inhibition (Epimeric Mixture) | GI50 of 63 nM for Tel-PDGFRβ, 320 nM for KIT D816V, and 650 nM for FLT3-ITD BaF3 cell lines. | medchemexpress.commedchemexpress.com |

| Pharmacokinetics | Concentrations accumulate continuously, reaching steady state by day 28, and can be about 7-times higher than the parent drug. | ascopubs.org |

| Cellular Effects | Impacts cell viability, tubulogenesis, and cellular morphology. | wjpls.org |

Structure

3D Structure

Propiedades

IUPAC Name |

N-[(2S,3R,4R,6R)-18-hydroxy-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H30N4O5/c1-35-31(43-3)23(37(2)34(42)18-11-5-4-6-12-18)17-24(44-35)38-21-15-9-7-13-19(21)25-27-28(33(41)36-32(27)40)26-20-14-8-10-16-22(20)39(35)30(26)29(25)38/h4-16,23-24,31,33,41H,17H2,1-3H3,(H,36,40)/t23-,24-,31-,33?,35+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZSBPGIGIUFJRA-YMZPHHGTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12[C@@H]([C@@H](C[C@@H](O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)C(NC6=O)O)N(C)C(=O)C9=CC=CC=C9)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H30N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179237-49-1 | |

| Record name | CGP-52421 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179237491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CGP-52421 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9B1PJ9MWX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Metabolic Formation and Enzymatic Pathways of 3 Hydroxy Midostaurin

Biotransformation Pathways from Midostaurin (B1676583)

The transformation of midostaurin into its metabolites is a complex process involving several key biochemical reactions. The primary metabolic pathways include hydroxylation, O-demethylation, amide hydrolysis, and N-demethylation nih.gov. The formation of 3-Hydroxy Midostaurin, also known by its laboratory code CGP52421, occurs specifically through a hydroxylation reaction nih.govnih.gov. This particular biotransformation involves the addition of a hydroxyl group to the midostaurin molecule at the 7-position nih.gov.

Following oral administration, midostaurin is extensively metabolized, primarily by the liver nih.gov. Studies in healthy volunteers have shown that after a single dose of radiolabeled midostaurin, the parent drug and its two major active metabolites, CGP52421 (this compound) and CGP62221 (formed via O-demethylation), are the main circulating components in plasma nih.govamazonaws.com. Fecal excretion is the predominant route of elimination for midostaurin and its metabolites nih.govnih.gov.

Role of Cytochrome P450 Enzymes in 3-Hydroxylation

The metabolic conversion of midostaurin is principally mediated by the cytochrome P450 (CYP) superfamily of enzymes nih.govamazonaws.com. These enzymes are crucial for the metabolism of a wide variety of xenobiotics, including many therapeutic drugs. In vitro studies have demonstrated that the metabolism of midostaurin is predominantly carried out by this enzyme system nih.govnih.govresearchgate.net.

Within the extensive family of cytochrome P450 enzymes, the CYP3A4 isoform has been identified as the primary catalyst for the metabolism of midostaurin and the formation of this compound nih.govamazonaws.comfda.govnovartis.com. The critical role of CYP3A4 is underscored by clinical drug-drug interaction studies.

When midostaurin is co-administered with potent inhibitors or inducers of CYP3A4, its pharmacokinetic profile is significantly altered. For instance:

CYP3A4 Inhibition: Co-administration with a strong CYP3A4 inhibitor like ketoconazole resulted in a more than tenfold increase in the exposure to midostaurin nih.govnih.gov. A post hoc analysis of a phase 3 study observed a 1.44-fold increase in midostaurin plasma exposure in patients also receiving strong CYP3A4 inhibitors novartis.com.

CYP3A4 Induction: Conversely, co-administration with a potent CYP3A4 inducer such as rifampicin led to a more than tenfold decrease in midostaurin exposure nih.govnih.gov.

These findings confirm that midostaurin is a sensitive substrate for CYP3A4 and that this specific isoform is the key enzyme responsible for its hydroxylation to form this compound nih.govnih.gov.

| Modulator Type | Example Drug | Effect on Midostaurin Plasma Exposure | Reference |

|---|---|---|---|

| Strong CYP3A4 Inhibitor | Ketoconazole | >10-fold increase | nih.govnih.gov |

| Strong CYP3A4 Inducer | Rifampicin | >10-fold decrease | nih.govnih.gov |

Stereoisomeric Formation: Characterization of (S)- and (R)-3-Hydroxy Midostaurin Epimers

The hydroxylation of midostaurin by CYP3A4 results in the formation of a chiral center, leading to two stereoisomers, or epimers: (R)-3-Hydroxy Midostaurin and (S)-3-Hydroxy Midostaurin medchemexpress.commedchemexpress.cn. The metabolite known as CGP52421 is, in fact, an epimeric mixture of these two forms amazonaws.com. Both epimers are pharmacologically active metabolites nih.gov.

Detailed information regarding the specific formation kinetics for each individual (R) and (S) epimer is not extensively documented in publicly available literature. The metabolic process is generally described for the formation of the combined CGP52421 metabolite.

While precise quantitative ratios are not consistently reported, available data indicates a differential formation of the two epimers. (R)-3-Hydroxy Midostaurin is described as a major metabolite of midostaurin, whereas (S)-3-Hydroxy Midostaurin is referred to as a minor metabolite medchemexpress.commedchemexpress.cn. This suggests that the enzymatic hydroxylation by CYP3A4 is stereoselective, favoring the formation of the (R)-epimer.

In a study evaluating the metabolism of midostaurin in healthy subjects, the combined metabolite CGP52421 accounted for a significant portion of the drug-related material in plasma nih.govamazonaws.com.

| Component | Relative Percentage of Total Radioactivity in Plasma | Reference |

|---|---|---|

| Midostaurin (parent drug) | 22% | nih.govamazonaws.com |

| CGP52421 (this compound epimers) | 32.7% | nih.govamazonaws.com |

| CGP62221 (O-desmethyl metabolite) | 27.7% | nih.govamazonaws.com |

Molecular and Cellular Pharmacology of 3 Hydroxy Midostaurin

Kinase Inhibition Profile in In Vitro Systems

Inhibition of FMS-like Tyrosine Kinase 3 (FLT3)

3-Hydroxy Midostaurin (B1676583) is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). medchemexpress.commedchemexpress.euambeed.cn

In in vitro assays, 3-Hydroxy Midostaurin has demonstrated inhibitory activity against wild-type FLT3. medchemexpress.comoncologynewscentral.com The epimeric mixture of (R)-3-Hydroxy Midostaurin and (S)-3-Hydroxy Midostaurin showed low micromolar activity against the wild-type enzyme. medchemexpress.commedchemexpress.com While specific IC50 values for the isolated this compound against wild-type FLT3 are not consistently reported, its activity is part of the broader kinase inhibition profile that contributes to the effects of midostaurin. drugbank.comontosight.ai

This compound shows significant activity against common FLT3 mutations, such as internal tandem duplications (ITD) and the D835Y mutation in the tyrosine kinase domain. medchemexpress.commedchemexpress.comdovepress.com Both the (S)- and (R)-enantiomers of this compound have IC50 values in the range of 200-400 nM against both FLT3-ITD and FLT3-D835Y mutants. medchemexpress.commedchemexpress.com In cellular assays, an epimeric mixture of the metabolites substantially inhibited the proliferation of BaF3 cells expressing FLT3-ITD with a GI50 of 650 nM. medchemexpress.commedchemexpress.com Furthermore, this compound effectively inhibits the autophosphorylation of FLT3 with an IC50 of approximately 132 nM in culture medium. medchemexpress.comambeed.cnglpbio.commedchemexpress.eu

| Kinase Target | Inhibitor | IC50 / GI50 | Assay Conditions |

| FLT3-ITD | (S)-3-Hydroxy Midostaurin | 200-400 nM | Kinase Assay |

| FLT3-D835Y | (S)-3-Hydroxy Midostaurin | 200-400 nM | Kinase Assay |

| FLT3-ITD | (R)-3-Hydroxy Midostaurin | 200-400 nM | Kinase Assay |

| FLT3-D835Y | (R)-3-Hydroxy Midostaurin | 200-400 nM | Kinase Assay |

| FLT3 Autophosphorylation | This compound | ~132 nM | Culture Medium |

| FLT3-ITD expressing BaF3 cells | Epimeric mixture of (R)- and (S)-3-Hydroxy Midostaurin | 650 nM | Cell Proliferation |

Inhibition of Other Receptor Tyrosine Kinases

This compound, along with its parent compound, inhibits Platelet-Derived Growth Factor Receptors (PDGFR). drugbank.comontosight.aioncologynewscentral.com An epimeric mixture of the (R)- and (S)-metabolites was found to substantially inhibit the proliferation of Tel-PDGFRβ expressing BaF3 cells with a GI50 value of 63 nM. medchemexpress.commedchemexpress.com This indicates that this compound retains potent activity against this kinase.

| Cell Line | Inhibitor | GI50 |

| Tel-PDGFRβ expressing BaF3 cells | Epimeric mixture of (R)- and (S)-3-Hydroxy Midostaurin | 63 nM |

KIT Proto-Oncogene Receptor Tyrosine Kinase

The KIT proto-oncogene encodes a receptor tyrosine kinase that is crucial for the development and maintenance of various cell types, including hematopoietic stem cells and mast cells. Mutations in KIT can lead to its constitutive activation, driving the pathogenesis of diseases like systemic mastocytosis. The epimers of this compound have demonstrated potent inhibitory activity against the mutant KIT D816V kinase. researchgate.netmedchemexpress.com

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as KDR, is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of this receptor can disrupt the blood supply to tumors. This compound and its parent compound are known inhibitors of VEGFR2. researchgate.netway2drug.combiomeddb.orgbioscientifica.com The (S)-epimer of this compound has been reported to inhibit VEGFR2 with a half-maximal inhibitory concentration (IC50) of less than 400 nM. medchemexpress.com

Insulin-like Growth Factor 1 Receptor (IGF1R)

The Insulin-like Growth Factor 1 Receptor (IGF1R) is a transmembrane receptor tyrosine kinase that plays a significant role in cellular proliferation, differentiation, and apoptosis. Its dysregulation is implicated in the development and progression of many cancers. Research indicates that the metabolites of midostaurin, including the two epimers of this compound, are potent inhibitors of IGF1R, likely contributing to the anti-cancer effects of the parent drug. researchgate.netnih.gov

RET Proto-Oncogene

The RET (Rearranged during Transfection) proto-oncogene encodes a receptor tyrosine kinase. Genetic alterations leading to the constitutive activation of RET are oncogenic drivers in various cancers, including certain types of thyroid and lung cancer. The metabolites of midostaurin have been identified as potent inhibitors of RET, expanding the spectrum of anti-cancer activity associated with midostaurin therapy. researchgate.netnih.gov

Neurotrophic Receptor Tyrosine Kinase A (TRKA)

Neurotrophic Receptor Tyrosine Kinase A (TRKA) is a high-affinity receptor for nerve growth factor (NGF). The activation of TRKA is involved in neuronal cell survival and differentiation. However, aberrant TRKA signaling has also been linked to the progression of certain cancers. The (S)-epimer of this compound demonstrates inhibitory activity against TRKA, with a reported IC50 value of less than 400 nM. medchemexpress.com This activity is consistent with the broader kinase inhibition profile of midostaurin and its metabolites. researchgate.net

Kinase Inhibition Profile of this compound Epimers

The following table summarizes the inhibitory activity (IC50) of the two epimers of this compound (CGP52421) against various receptor tyrosine kinases.

| Kinase Target | Epimer 1 IC50 (µM) | Epimer 2 IC50 (µM) |

| KIT | 0.25 - 0.5 | > 10 |

| VEGFR2 | 0.25 - 0.5 | 0.5 - 1 |

| IGF1R | 1 - 10 | 1 - 10 |

| RET | 0.5 - 1 | 0.5 - 1 |

| TRKA | 0.1 - 0.25 | 0.1 - 0.25 |

| Data sourced from Stone et al., 2018. semanticscholar.org The IC50 values are presented as ranges indicated by color-coding in the source publication. |

Inhibition of Non-Receptor Tyrosine Kinases (e.g., LYN, SYK, PDPK1)

In addition to receptor tyrosine kinases, this compound also targets intracellular non-receptor tyrosine kinases that are critical components of various signaling pathways.

LYN and SYK: LYN (Lck/Yes-related novel protein tyrosine kinase) and SYK (Spleen tyrosine kinase) are key players in the signaling cascades of immune receptors, such as the B-cell receptor and Fc receptors. SYK, in particular, is a functionally important target for mediating histamine (B1213489) release in mast cells. nih.gov Both metabolites of midostaurin are recognized as potent inhibitors of LYN and SYK. researchgate.net Chemical proteomic profiling has confirmed that SYK is a direct target of this compound (CGP52421). nih.gov

PDPK1: 3-phosphoinositide-dependent protein kinase 1 (PDPK1) is a master kinase that activates a variety of AGC kinases, including Akt and PKC, which are central to cell survival and proliferation pathways. medchemexpress.com The epimers of this compound are effective inhibitors of PDPK1, suggesting a mechanism for inducing apoptosis and inhibiting cell growth in cancer cells. researchgate.net

Inhibition of Non-Receptor Tyrosine Kinases by this compound Epimers

The table below details the inhibitory concentrations (IC50) of the this compound epimers against key non-receptor tyrosine kinases.

| Kinase Target | Epimer 1 IC50 (µM) | Epimer 2 IC50 (µM) |

| LYN | 0.1 - 0.25 | 1 - 10 |

| SYK | 0.25 - 0.5 | 1 - 10 |

| PDPK1 | 0.25 - 0.5 | 0.5 - 1 |

| Data sourced from Stone et al., 2018. semanticscholar.org The IC50 values are presented as ranges indicated by color-coding in the source publication. |

Cellular Responses in In Vitro Models

The kinase inhibitory activity of this compound translates into distinct cellular responses in laboratory settings. In vitro studies have demonstrated that this metabolite can induce apoptosis (programmed cell death) and cause cell cycle arrest in various cancer cell lines. nih.govresearchgate.netmdpi.com

An epimeric mixture of this compound significantly inhibits the proliferation of Ba/F3 cells engineered to express oncogenic kinases, with GI50 values of 320 nM for KIT D816V and 650 nM for FLT3-ITD. medchemexpress.commedchemexpress.com However, the compound is noted to be less potent in inhibiting the proliferation of mast cell leukemia lines compared to its parent, midostaurin. nih.gov Despite this, this compound effectively suppresses IgE-dependent histamine release from both normal and neoplastic mast cells, with IC50 values in the range of 0.01-1 µM. nih.gov

In studies with triple-negative breast cancer (TNBC) cell lines, midostaurin, whose effects are mediated in part by its metabolites, was shown to induce apoptosis accompanied by an accumulation of cells with 4N and 8N DNA content, indicative of cell cycle disruption. nih.gov Furthermore, this compound is often described as being more cytotoxic than its parent compound, PKC412, in certain contexts. medchemexpress.comambeed.cn

Effects on Cell Viability and Proliferation in Various Cell Lines

This compound, an active metabolite of Midostaurin, has demonstrated notable effects on the viability and proliferation of various cancer cell lines. wjpls.org An epimeric mixture of its (R) and (S) forms has been shown to significantly inhibit the proliferation of BaF3 cell lines expressing Tel-PDGFRβ, KIT D816V, and FLT3-ITD, with GI50 values of 63 nM, 320 nM, and 650 nM, respectively. medchemexpress.commedchemexpress.com In contrast, wild-type BaF3 cells were relatively insensitive to the compound. medchemexpress.commedchemexpress.com

In a study comparing its effects to the parent compound, Midostaurin, (S)-3-Hydroxy Midostaurin exhibited higher cell viability (85.26%) in one experimental setup, suggesting it could be a more effective agent in certain contexts. wjpls.org However, in other studies, this compound was found to be more cytotoxic than Midostaurin at concentrations ranging from 100 to 500 nM. medchemexpress.com Specifically, in neoplastic mast cells (HMC-1.1 and HMC-1.2), the metabolite CGP52421 (this compound) did not show comparable anti-proliferative effects to Midostaurin and its other major metabolite, CGP62221. nih.gov

The parent compound, Midostaurin, has shown anti-proliferative activity across a range of solid tumor cell lines, including those from lung, colon, breast, melanoma, and glioblastoma. ashpublications.org It preferentially suppresses the growth of triple-negative breast cancer (TNBC) cells compared to non-TNBC cells. nih.gov In Ba/F3 cells expressing FLT3-ITD or FLT3-D835Y, Midostaurin inhibited proliferation with IC50 values below 10 nM. nih.govdovepress.com Furthermore, treatment with FLT3 inhibitors, including Midostaurin, led to a 17-33% decrease in the viability of AML peripheral blood mononuclear cells (PBMCs) and over a 50% reduction in the viability of MV4-11 cells, an AML cell line with the FLT3-ITD mutation. researchgate.net

Table 1: Effect of this compound on Cell Viability and Proliferation

| Cell Line | Genetic Profile | Compound | Effect | Measurement | Value |

|---|---|---|---|---|---|

| BaF3 | Tel-PDGFRβ | (R/S)-3-Hydroxy Midostaurin | Proliferation Inhibition | GI50 | 63 nM medchemexpress.commedchemexpress.com |

| BaF3 | KIT D816V | (R/S)-3-Hydroxy Midostaurin | Proliferation Inhibition | GI50 | 320 nM medchemexpress.commedchemexpress.com |

| BaF3 | FLT3-ITD | (R/S)-3-Hydroxy Midostaurin | Proliferation Inhibition | GI50 | 650 nM medchemexpress.commedchemexpress.com |

| Experimental Cell Line | Not Specified | (S)-3-Hydroxy Midostaurin | Cell Viability | Percentage | 85.26% wjpls.org |

| HMC-1.1, HMC-1.2 | Mast Cell Leukemia | This compound (CGP52421) | Anti-proliferative | Not Specified | No substantial effect nih.gov |

| AML PBMCs | Acute Myeloid Leukemia | FLT3 Inhibitors (inc. Midostaurin) | Viability Decrease | Percentage | 17-33% researchgate.net |

| MV4-11 | AML, FLT3-ITD | FLT3 Inhibitors (inc. Midostaurin) | Viability Decrease | Percentage | >50% researchgate.net |

Modulation of Cellular Morphology in Experimental Systems

Studies have indicated that (S)-3-Hydroxy Midostaurin can influence cellular morphology. wjpls.org When compared to a control cell line and standard Midostaurin treatment, (S)-3-Hydroxy Midostaurin demonstrated a notable impact on the morphology of cells as observed through indirect immunofluorescence assays. wjpls.org The parent compound, Midostaurin, has been observed to induce multinucleation and micronuclei formation in murine CT26 and human HCT116 and SW480 colon cancer cells. nih.gov This suggests that the compound affects cell division processes, leading to these distinct morphological changes. nih.gov

Impact on Tubulogenesis in Cell-Based Assays

In cell-based assays designed to evaluate the formation of tubular structures, (S)-3-Hydroxy Midostaurin has been shown to have an inhibitory effect. wjpls.org In one study, the group treated with (S)-3-Hydroxy Midostaurin exhibited the lowest level of tubulogenesis (38.13) compared to a control cell line (80.18) and a group treated with standard Midostaurin. wjpls.org This reduction in tubulogenesis suggests a potential anti-angiogenic effect, although further investigation is required to fully understand the underlying mechanisms. wjpls.org

Influence on Specific Protein Expression and Phosphorylation States

This compound, also known as CGP52421, has been shown to influence the expression and phosphorylation of several key proteins involved in cell signaling and cancer progression. medchemexpress.comglpbio.comambeed.cnmedchemexpress.eu

One of the primary targets of this compound is the FMS-like tyrosine kinase-3 (FLT3). medchemexpress.comglpbio.comambeed.cnmedchemexpress.eu It effectively inhibits the autophosphorylation of FLT3. medchemexpress.comglpbio.comambeed.cnmedchemexpress.eu In neoplastic mast cells (HMC-1.2), however, this compound at a concentration of 1 µM did not block the constitutive phosphorylation of KIT, a receptor tyrosine kinase, in contrast to its parent compound, Midostaurin. nih.gov

The parent compound, Midostaurin, has a broader range of effects on protein phosphorylation. It has been shown to inhibit the phosphorylation of STAT5 and AKT in FLT3-ITD cell lines. nih.gov In Ba/F3 cells expressing the c-kit D816V mutation, Midostaurin inhibits the phosphorylation of both STAT5 and STAT3. nih.gov Furthermore, Midostaurin has been found to down-regulate the protein expressions of Trex-1, c-KIT, and Flt3 in colorectal adenocarcinoma cells and macrophages. nih.gov In a study on acute myeloid leukemia (AML), Midostaurin treatment led to a significant decrease in the expression of FOXP3 mRNA and a reduction in the levels of Interferon-γ (IFN-γ), tumor necrosis factor-α (TNF-α), and IL-10. nih.gov

Comparative Kinase Activity and Cytotoxicity Relative to Parent Compound in Experimental Settings

This compound (CGP52421) is a major active metabolite of Midostaurin, formed via hydroxylation by the CYP3A4 enzyme. drugbank.comnih.govfda.govnih.gov Both the (R) and (S) enantiomers of this compound have been identified as potent kinase inhibitors. medchemexpress.commedchemexpress.commedchemexpress.eu

In terms of kinase inhibitory activity, this compound demonstrates potent effects against several kinases. It has IC50 values in the range of 200-400 nM against the ITD and D835Y mutants of FLT3. medchemexpress.commedchemexpress.com The compound also effectively inhibits FLT3 autophosphorylation with an IC50 of approximately 132 nM in culture medium. medchemexpress.comglpbio.comambeed.cnmedchemexpress.eu Like its parent compound, this compound potently inhibits mutant forms of FLT3 and KIT, as well as other kinases implicated in leukemia, such as IGF1R, LYN, PDPK1, RET, SYK, TRKA, and VEGFR2. nih.gov However, one study noted that while Midostaurin and its other metabolite, CGP62221, blocked the constitutive phosphorylation of KIT in HMC-1.2 cells, this compound did not show a comparable effect at a 1 µM concentration. nih.gov

Regarding cytotoxicity, the findings are somewhat varied. One study reported that this compound is more cytotoxic than its parent compound, Midostaurin, in the dose range of 100 to 500 nM. medchemexpress.com In contrast, another study found that in neoplastic mast cell lines (HMC-1.1 and HMC-1.2), this compound did not produce anti-proliferative effects comparable to Midostaurin. nih.gov Furthermore, in vitro, this compound is reported to be 2–4 times less potent than Midostaurin in inhibiting PKC and cancer cell growth, but has equivalent activity in inhibiting FLT3 kinase. dovepress.com

Table 2: Comparative Kinase Inhibition Profile

| Kinase Target | Compound | Potency (IC50/Activity) |

|---|---|---|

| FLT3 (ITD and D835Y mutants) | (R/S)-3-Hydroxy Midostaurin | 200-400 nM medchemexpress.commedchemexpress.com |

| FLT3 Autophosphorylation | This compound | ~132 nM (in culture medium) medchemexpress.comglpbio.comambeed.cnmedchemexpress.eu |

| FLT3-ITD | Midostaurin | <10 nM (in Ba/F3 cells) ashpublications.orgnih.govdovepress.com |

| KIT (mutant) | This compound | Potent inhibitor nih.gov |

| KIT Phosphorylation | This compound | No comparable effect to Midostaurin at 1 µM nih.gov |

| PKC | This compound | 2-4 times less potent than Midostaurin dovepress.com |

| Various (IGF1R, LYN, PDPK1, etc.) | This compound | Potent inhibitor nih.gov |

Preclinical Disposition and Pharmacokinetics of 3 Hydroxy Midostaurin in Research Models

Absorption and Distribution Characteristics in Preclinical In Vivo Systems

Following the oral administration of Midostaurin (B1676583) in preclinical models, 3-Hydroxy Midostaurin is formed through metabolic processes. tga.gov.au While direct administration studies of this compound are not extensively detailed in the provided search results, its presence and distribution are characterized in the context of the parent drug's pharmacokinetics.

In preclinical species, after administration of Midostaurin, this compound (CGP52421) is one of the major circulating components in plasma. amazonaws.com For instance, in rats, plasma levels of CGP52421 were found to be between 40% to 60% of the total drug-related materials. tga.gov.au In dogs and rabbits, the plasma levels were approximately 30% and 30% to 40%, respectively. tga.gov.au This indicates substantial formation and systemic exposure to this metabolite in these animal models.

The distribution of drug-associated radioactivity, which would include this compound, has been studied in preclinical models. Following oral dosing of radiolabeled Midostaurin, radioactivity was widely distributed in tissues, with notable concentrations in the spleen, brown fat, bone marrow, and stomach. tga.gov.au This suggests that this compound, as a major metabolite, likely distributes to these tissues as well.

Metabolic Clearance Pathways and Kinetics in Experimental Models

The primary route of formation for this compound is the hepatic metabolism of Midostaurin. medchemexpress.commedchemexpress.com This transformation is specifically a hydroxylation reaction occurring at the pyrrolidine (B122466) ring of the Midostaurin molecule. tga.gov.au

In vitro studies utilizing human biomaterials have confirmed that the oxidation of Midostaurin to form this compound is a key metabolic pathway. tga.gov.au The cytochrome P450 (CYP) enzyme system, particularly CYP3A4, is heavily implicated in the metabolism of Midostaurin and its metabolites. nih.govresearchgate.net Midostaurin and its metabolites, including this compound, are not only substrates of CYP3A4 but also act as reversible and time-dependent inhibitors, as well as inducers of this enzyme. nih.govresearchgate.net This complex interplay can affect the clearance kinetics of both the parent drug and the metabolite.

The kinetics of this compound are distinct from the parent compound. It exhibits a notably long apparent elimination half-life, ranging from 16 to 31 days in some studies. nih.gov This prolonged half-life suggests that this compound may contribute to the sustained in vivo activity of Midostaurin. nih.gov

Excretion Patterns in Preclinical Studies

Studies investigating the excretion of Midostaurin and its metabolites in preclinical models indicate that the primary route of elimination is through the feces. nih.gov After administration of radiolabeled Midostaurin, the majority of the dose is recovered in the feces, predominantly in the form of metabolites. amazonaws.com This suggests that this compound, being a major metabolite, is also primarily cleared via this pathway. Renal excretion plays a minor role in the elimination of Midostaurin and its metabolites. amazonaws.com

Experimental Pharmacokinetic Modeling of Metabolite Exposure

Simultaneous Parent-and-Metabolite Modeling Approaches

To better understand the complex pharmacokinetic interactions between Midostaurin and its active metabolites, including this compound (CGP52421), simultaneous parent-and-metabolite modeling approaches have been employed. nih.govresearchgate.net These models are crucial for characterizing the time-dependent pharmacokinetics observed in clinical and preclinical studies. fda.gov

Physiologically based pharmacokinetic (PBPK) models have been developed to integrate data from in vitro, preclinical, and clinical studies. nih.govresearchgate.net These models account for the intricate drug-drug interaction potential of Midostaurin and its metabolites as substrates, inhibitors, and inducers of CYP3A4. nih.gov By simultaneously modeling the parent drug and its metabolites, researchers can more accurately predict their exposure under various conditions. nih.govresearchgate.net However, it has been noted that some PBPK models were not able to fully capture the pharmacokinetic profiles of Midostaurin and its metabolites, particularly after repeated dosing. fda.gov

Analytical Methodologies for Detection and Quantification in Research

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the principal methodology for the quantitative analysis of 3-Hydroxy Midostaurin (B1676583) (also referred to as CGP52421) in biological samples. amazonaws.comnih.gov This technique is favored for its high sensitivity and selectivity, which are essential for measuring the low concentrations typical of drug metabolites in complex matrices like plasma. nih.govresearchgate.net

The general workflow for these methods involves several key steps. Initially, plasma or serum samples are prepared using techniques such as protein precipitation with methanol (B129727) or liquid-liquid extraction to remove interfering macromolecules. amazonaws.comnih.gov An internal standard, often a deuterated version of the analyte like midostaurin-d5, is added during this stage to ensure accuracy and correct for any variability during sample processing and analysis. nih.gov

Following extraction, the sample is injected into a liquid chromatography system. Chromatographic separation is typically achieved using a reversed-phase column, such as an octadecyl silica (B1680970) (C18) column. nih.gov A gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile (B52724) with formic acid) and an aqueous buffer (e.g., ammonium (B1175870) formate) is employed to separate 3-Hydroxy Midostaurin from its parent compound and other metabolites. nih.gov

The separated analyte then enters a triple quadrupole mass spectrometer equipped with an ionization source, such as heated electrospray ionization (HESI). nih.gov Quantification is performed in the selected reaction-monitoring (SRM) mode, which provides high specificity by monitoring a particular precursor-to-product ion transition for the analyte and the internal standard. nih.gov This sensitive analytical approach has been successfully used to determine the plasma concentrations of Midostaurin and its active metabolites, CGP62221 and CGP52421 (this compound). nih.gov

High-Performance Liquid Chromatography (HPLC) Techniques

While LC-MS/MS is the standard for bioanalytical quantification due to its superior sensitivity, High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection forms the basis of many analytical methods, particularly for the analysis of bulk drug substances and pharmaceutical formulations of the parent compound, Midostaurin. researchgate.netcolab.ws These methods can be adapted for the analysis of related compounds like this compound.

A typical HPLC method would utilize a reversed-phase column, such as a X-Bridge C18 column, to achieve separation. researchgate.netcolab.ws The mobile phase often comprises a mixture of an organic solvent like methanol and an aqueous buffer, delivered at a constant flow rate. researchgate.net Detection is carried out at a specific UV wavelength where the compound exhibits maximum absorbance. researchgate.net While robust and reliable, HPLC-UV methods generally lack the sensitivity required to measure the low metabolite concentrations found in plasma after therapeutic dosing. researchgate.netcolab.ws Therefore, in research applications focusing on pharmacokinetics, HPLC is more commonly the "front-end" separation technique for a mass spectrometer rather than a standalone quantification tool.

Method Validation Parameters for Research Applications

For any analytical method to be considered reliable for research, it must undergo a thorough validation process to demonstrate its suitability for the intended purpose. This validation assesses several key performance characteristics according to established guidelines.

Sensitivity refers to the method's ability to detect and quantify low concentrations of the analyte, while selectivity is its ability to differentiate and quantify the analyte in the presence of other components in the sample, such as other metabolites or endogenous matrix components. In LC-MS/MS methods, high selectivity is achieved by using the SRM mode, where specific mass transitions unique to this compound are monitored. This minimizes the risk of interference, ensuring that the measured signal originates solely from the analyte of interest.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. The dynamic range is the concentration span over which the method is linear, accurate, and precise. For bioanalytical LC-MS/MS assays, a calibration curve is constructed by analyzing samples with known concentrations of the analyte. For Midostaurin, linear quantification has been demonstrated across concentration ranges such as 75-2500 ng/mL and 0.01-8.00 mg/L in plasma and serum. nih.govnih.gov

Table 1: Example Linearity Data for an Analytical Method

| Analyte | Concentration Range | Correlation Coefficient (r²) |

|---|---|---|

| Midostaurin | 10-50 µg/mL | > 0.999 |

| Midostaurin | 0.01-8.00 mg/L | Not specified, but linear |

This table is interactive. Data is based on validation studies for the parent compound, Midostaurin, and illustrates typical performance. nih.govresearchgate.netnih.gov

Accuracy refers to the closeness of the mean test results to the true concentration, while precision measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Precision is typically evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision), and is expressed as the relative standard deviation (%RSD). nih.gov For bioanalytical methods, the acceptance criteria for accuracy are typically within ±15% of the nominal value (±20% at the lower limit of quantification). nih.gov

Table 2: Example Accuracy and Precision Data for a Midostaurin LC-MS/MS Assay

| Parameter | Acceptance Limit | Reported Value |

|---|---|---|

| Within-day Precision (%RSD) | ≤15% | 1.2 - 2.8% |

| Between-day Precision (%RSD) | ≤15% | 1.2 - 6.9% |

This table is interactive. Data is derived from a validated LC-MS/MS method for Midostaurin. nih.gov

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net In bioanalytical assays, this is often referred to as the Lower Limit of Quantification (LLQ) and represents the lowest point on the calibration curve. nih.gov The determination of these values is crucial for understanding the sensitivity limits of the analytical method. For instance, an HPLC method for Midostaurin reported an LOD of 1.2 µg/mL and an LOQ of 3.8 µg/mL. researchgate.net LC-MS/MS methods can achieve much lower limits, often in the low ng/mL range; for example, a method for Midostaurin and its metabolites had a limit of quantification of 9 nmol/L. nih.gov

Table 3: Example LOD and LOQ Values from Validated Methods for Midostaurin

| Method Type | Analyte | LOD | LOQ / LLQ |

|---|---|---|---|

| HPLC-UV | Midostaurin | 1.2 µg/mL | 3.8 µg/mL |

This table is interactive. The data illustrates the difference in sensitivity between analytical techniques. researchgate.netnih.gov

Table of Mentioned Compounds

| Compound Name | Other Names / Synonyms |

|---|---|

| This compound | CGP52421 |

| Midostaurin | PKC412 |

| Midostaurin-d5 | Deuterated Midostaurin (Internal Standard) |

| CGP62221 | Desmethyl Midostaurin (Metabolite) |

| Acetonitrile | - |

| Methanol | - |

| Formic Acid | - |

Sample Preparation Strategies for Biological Matrices in Research Studies

The accurate quantification of this compound (CGP52421) in biological samples is fundamental for understanding the metabolism and pharmacokinetics of its parent compound, midostaurin. amazonaws.comcolab.ws Given that this compound is a major circulating metabolite, robust sample preparation is a critical prerequisite for reliable analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). amazonaws.comnih.govnih.gov The primary goal of sample preparation is to extract the analyte from complex biological matrices like plasma, serum, urine, and feces, while removing interfering endogenous components such as proteins and lipids. amazonaws.commdpi.comresolvemass.ca The choice of strategy depends on the specific matrix, the required sensitivity of the assay, and the physicochemical properties of the analyte. mdpi.com In research settings, protein precipitation and liquid-liquid extraction are two commonly employed strategies for the preparation of samples containing this compound. amazonaws.comnih.gov

Protein Precipitation

Protein precipitation is a straightforward and rapid method for sample cleanup, particularly for plasma and serum samples. nih.gov This technique involves adding a water-miscible organic solvent to the biological sample, which reduces the solubility of proteins, causing them to precipitate out of the solution. nih.gov Methanol is a frequently used solvent for this purpose in the analysis of midostaurin and its metabolites. nih.gov Following the addition of the solvent, the sample is vortexed and then centrifuged to pellet the precipitated proteins. The resulting supernatant, which contains the analyte of interest, can then be directly injected into the LC-MS/MS system or subjected to further cleanup steps if necessary. nih.gov

A typical protein precipitation protocol involves the addition of methanol (containing an internal standard like midostaurin-d5) to a plasma sample. nih.gov After centrifugation, an aliquot of the clear supernatant is injected for chromatographic separation and mass spectrometric detection. nih.gov This method is valued for its simplicity and high-throughput applicability, making it suitable for studies involving a large number of samples. nih.gov

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is another established technique used to isolate this compound from plasma. amazonaws.com This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. amazonaws.com LLE can provide a cleaner extract compared to protein precipitation, potentially reducing matrix effects in the subsequent LC-MS/MS analysis. amazonaws.com

In a validated assay for the quantitative measurement of midostaurin and its metabolites, including this compound (CGP52421), in plasma, LLE was performed using tert-butyl methyl ether as the organic solvent. amazonaws.com The process involves adding the solvent to plasma samples, followed by vortexing and centrifugation to ensure complete phase separation. amazonaws.com The organic phase, containing the analyte, is then transferred, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a solution compatible with the mobile phase of the chromatographic system. amazonaws.com

For other matrices, such as feces, sample preparation involves extraction with a solvent like methanol. The sample is typically homogenized and then extracted multiple times with the solvent to ensure efficient recovery of the analyte. amazonaws.com

The following table summarizes the key aspects of these sample preparation techniques as reported in research studies.

| Parameter | Protein Precipitation | Liquid-Liquid Extraction |

| Biological Matrix | Plasma | Plasma |

| Primary Reagent(s) | Methanol | tert-butyl methyl ether |

| Key Steps | Addition of solvent, centrifugation | Addition of solvent, vortexing, centrifugation, evaporation, reconstitution |

| Internal Standard | Midostaurin-d5 in methanol | Added separately to plasma |

| Outcome | Supernatant for injection | Reconstituted residue for injection |

| Primary Advantage | Simplicity, speed | High purity of final extract |

| Reference | nih.gov | amazonaws.com |

Research Implications and Future Directions for 3 Hydroxy Midostaurin Studies

Contribution to the Overall Pharmacological Profile of Midostaurin (B1676583) in Experimental Systems

3-Hydroxy Midostaurin, also known by its research code CGP52421, is a major, pharmacologically active metabolite of Midostaurin. drugbank.comnih.govnih.gov It is formed in the liver primarily through the action of the CYP3A4 enzyme. drugbank.comnih.govmedchemexpress.commedchemexpress.com Research has demonstrated that the efficacy of Midostaurin is not solely dependent on the parent compound; its metabolites make a substantial contribution. nih.gov

In experimental cell-based systems, this compound has demonstrated significant biological activity. It inhibits signaling from the FLT3 receptor and induces apoptosis in Ba/F3 cells that express the FLT3-ITD mutation. nih.gov Furthermore, an epimeric mixture of its (R) and (S) forms has been shown to substantially inhibit the proliferation of various BaF3 cell lines, as detailed in the table below. medchemexpress.commedchemexpress.com A particularly notable characteristic of this compound is its long apparent elimination half-life, which is estimated to be around 471 hours, suggesting it plays a key role in the sustained in vivo activity of the parent drug. cancercareontario.ca

| Cell Line | GI50 (nM) |

|---|---|

| Tel-PDGFRβ | 63 |

| KIT D816V | 320 |

| FLT3-ITD | 650 |

Role in Understanding Drug Metabolism and Metabolite Activity in General Pharmacology

The study of this compound offers valuable insights into the broader principles of drug metabolism. Its formation via the CYP3A4 enzyme system highlights the critical role of this pathway in the biotransformation of many therapeutic agents. drugbank.comnih.gov The formation of this compound is considered an inducible process, which can have implications for consistent drug exposure over time. drugbank.com

The case of Midostaurin and its active metabolites reinforces a fundamental concept in pharmacology: the necessity of thoroughly characterizing metabolites during the drug development process. The discovery that metabolites like this compound are not only active but can also circulate at higher concentrations than the parent compound is crucial for accurately understanding a drug's mechanism of action and pharmacokinetic profile. nih.gov The extended half-life of this compound is a significant factor in its sustained pharmacological effect. nih.govcancercareontario.ca This underscores the importance of evaluating the pharmacokinetic profiles of major metabolites, not just the parent drug, to fully comprehend the duration of action and potential for accumulation. The complex relationship between Midostaurin and its active metabolites provides a compelling model for studying how the combined effects of a parent compound and its metabolic products determine the ultimate therapeutic outcome. nih.gov

Potential as a Research Tool for Kinase Biology and Signal Transduction Pathways

As a potent kinase inhibitor, this compound is a valuable tool for basic and preclinical research into kinase biology. medchemexpress.commedchemexpress.com It demonstrates inhibitory activity against key mutated kinases implicated in hematological malignancies. medchemexpress.commedchemexpress.com Specifically, it has shown inhibitory concentrations (IC₅₀) in the nanomolar range against FLT3 mutants, as shown in the table below. medchemexpress.commedchemexpress.com

| FLT3 Mutant | IC50 Range (nM) |

|---|---|

| FLT3-ITD | 200-400 |

| FLT3 D835Y | 200-400 |

Similar to its parent compound, this compound inhibits a panel of other kinases that are involved in deregulated signaling pathways associated with cancer, including LYN, SYK, RET, and VEGFR2. nih.gov The overlapping yet distinct kinase inhibition profiles of Midostaurin and its metabolites allow researchers to dissect the specific roles these various kinases play in disease pathology. nih.govnih.gov By using isolated this compound in experimental models, scientists can investigate the downstream consequences of inhibiting its specific target kinases, thereby elucidating complex signal transduction pathways. nih.govresearchgate.net This makes it a useful probe for exploring the biochemical mechanisms that drive oncogenesis and for identifying potential new therapeutic targets.

Development of Advanced In Vitro and In Vivo Models for Metabolite-Specific Research

The investigation of this compound's specific activities has been facilitated by various research models. In vitro studies have frequently employed hematopoietic cell lines, such as Ba/F3, engineered to express specific oncogenic kinases like FLT3-ITD or KIT D816V. nih.govmedchemexpress.commedchemexpress.com These models are instrumental in determining the potency and selectivity of the metabolite against particular molecular targets.

Integration of Metabolite Research into Translational Pharmacology and Drug Discovery Pipelines

The study of this compound provides a clear illustration of why the integration of metabolite research is essential for modern translational pharmacology and drug discovery. dndi.orgijprajournal.com Recognizing that a major metabolite is highly active and possesses a long half-life has direct implications for clinical pharmacology. nih.govcancercareontario.ca This knowledge is critical for understanding the potential for drug-drug interactions, particularly when co-administered with compounds that strongly induce or inhibit the CYP3A4 enzyme system. nih.govnih.govresearchgate.net

Furthermore, detailed characterization of the biological activity of metabolites like this compound can inform the design of next-generation therapeutics. The unique polypharmacology of Midostaurin and its active metabolites, which contributes to its clinical efficacy, could serve as a blueprint for developing new kinase inhibitors with optimized target profiles. nih.gov By systematically studying drug metabolites, the drug discovery pipeline can be enhanced, leading to a more comprehensive understanding of a drug candidate's behavior in vivo. This approach moves beyond a parent-drug-centric view to a more holistic one that considers the entire active pharmacological entity, ultimately facilitating the development of more effective and predictable medicines. ijprajournal.com

Q & A

Q. Q1. What methodologies are used to quantify 3-Hydroxy Midostaurin in plasma and intracellular compartments?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound due to its high sensitivity and specificity. This method allows simultaneous measurement of parent drug and metabolites in biological matrices. Validation parameters include linearity (1–1000 ng/mL), precision (<15% CV), and recovery (>85%) to ensure reproducibility. Intracellular accumulation studies often pair LC-MS/MS with pulse-chase experiments to monitor retention kinetics, as demonstrated in FLT3-ITD+ AML cell models .

Q. Q2. How does this compound reverse ABCB1-mediated multidrug resistance (MDR) in leukemia?

this compound binds to the ABCB1 transporter (P-glycoprotein) via hydrophobic interactions at key residues (e.g., Phe343, Gln725), inhibiting efflux activity. Experimental validation involves:

- Cellular assays : Doxorubicin accumulation tests in ABCB1-overexpressing cell lines (e.g., MCF7/Adr).

- In silico docking : Homology modeling of human ABCB1 to identify binding pockets.

- Phosphorylation studies : Western blotting to assess P-gp modulation post-treatment.

This dual inhibition of efflux and kinase signaling underpins its MDR reversal efficacy .

Experimental Design & Data Analysis

Q. Q3. What statistical methods are recommended for analyzing synergistic effects of this compound combinations?

- Combination Index (CI) : Calculated using the Chou-Talalay method (CompuSyn software) to classify effects as synergistic (CI <1), additive (CI=1), or antagonistic (CI >1).

- Dose-response curves : Generated via MTT assays, with IC50 values normalized to single-agent controls.

- ANOVA with post-hoc tests : Tukey’s or Dunn’s tests for multiple comparisons (e.g., cell cycle arrest data in THP1 cells) .

Q. Q4. How should intracellular pharmacokinetic studies of this compound be designed?

Key considerations include:

- Pulse treatment : High-dose exposure (e.g., 1 μM for 2 hours) followed by drug-free medium to monitor retention.

- Sampling intervals : Frequent time points (0–72 hours) to track intracellular decay and extracellular release.

- Compartmental modeling : Use non-linear mixed-effects models (NONMEM) to estimate half-life and volume of distribution .

Mutation-Specific & Clinical Implications

Q. Q5. How do FLT3-TKD mutation subtypes influence this compound efficacy?

FLT3-TKD mutations (e.g., D835Y) reduce drug sensitivity compared to FLT3-ITD mutations. Preclinical validation involves:

- BaF3 cell lines : Engineered to express FLT3 variants, with proliferation assays (IC50: 200–400 nM for ITD vs. >1 μM for TKD).

- Clinical stratification : Post hoc analysis of RATIFY trial data using Kaplan-Meier survival curves and Cox regression, showing improved OS in ITD-positive/NPM1-mutant subgroups .

Q. Q6. What assays differentiate (R)- and (S)-3-Hydroxy Midostaurin isomer activity?

- Kinase profiling : Radioactive ATP-binding assays against 13 kinases (e.g., FLT3, VEGFR-2) to determine IC50 values.

- BaF3 proliferation assays : Compare inhibition of Tel-PDGFRβ and KIT D816V mutants.

- Chiral HPLC : Separate isomers for individual activity testing, revealing (R)-isomer’s superior FLT3-ITD inhibition .

Advanced Preclinical & Translational Research

Q. Q7. How do FLT3-ITD insertion sites (JMD vs. TKD) affect midostaurin/metabolite response?

ITD insertions in the juxtamembrane domain (JMD) confer higher sensitivity due to structural destabilization of FLT3, enhancing drug binding. Methods include:

Q. Q8. What biomarkers predict resistance to this compound in advanced systemic mastocytosis (SM)?

- KIT D816V allele burden : Droplet digital PCR (ddPCR) for quantitative monitoring.

- Serum tryptase levels : Correlate with mast cell burden (≥20 ng/mL indicates progression).

- Flow cytometry : CD30+/CD25+ mast cell populations linked to midostaurin resistance in SM-AHN patients .

Methodological Challenges & Solutions

Q. Q9. How can researchers address variable metabolic clearance of this compound in CYP3A4-polymorphic populations?

- Pharmacogenomic screening : Genotype patients for CYP3A4*22 or *1B alleles.

- Dose adjustment : Use therapeutic drug monitoring (TDM) guided by trough concentrations.

- In vitro microsomal assays : Human liver microsomes + CYP3A4 inhibitors (e.g., ketoconazole) to quantify metabolic stability .

Q. Q10. What in vitro models best recapitulate the bone marrow microenvironment for testing this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.